molecular formula C16H12ClNO B3422686 (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole CAS No. 2639-35-2

(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole

Cat. No. B3422686
CAS RN: 2639-35-2
M. Wt: 269.72 g/mol
InChI Key: UTZKJDPSSYRTTH-WEVVVXLNSA-N
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Description

“(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole” is a compound that contains a benzoxazole ring, which is a fused ring structure containing a benzene ring and an oxazole ring. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides of the double bond. The “4-Chlorostyryl” indicates a styrene-like structure with a chlorine substituent at the 4th position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction, followed by a substitution reaction to introduce the 4-chlorostyryl group .


Molecular Structure Analysis

The molecular structure would be characterized by the benzoxazole ring, with the 4-chlorostyryl group extending from one end of the ring and a methyl group at the 5th position of the benzoxazole ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The benzoxazole ring might participate in electrophilic substitution reactions. The double bond in the 4-chlorostyryl group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the benzoxazole ring might contribute to its stability and the chlorine atom might increase its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a drug, it would interact with biological targets to exert its effects .

Safety and Hazards

As with any chemical compound, handling “(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole” would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future research directions could involve studying its potential applications, such as in the development of new materials or drugs. Additionally, research could also focus on improving the synthesis of this compound .

properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-11-2-8-15-14(10-11)18-16(19-15)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZKJDPSSYRTTH-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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